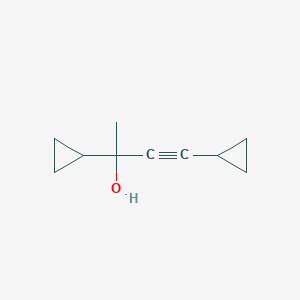

2,4-Dicyclopropylbut-3-yn-2-ol

Descripción general

Descripción

2,4-Dicyclopropylbut-3-yn-2-ol (DCPB) is a cyclic ether compound that is used in a variety of industrial and scientific applications. It is a colorless liquid with a sweet, ether-like odor and a boiling point of 134-135°C. DCPB is used as a solvent in organic synthesis, as well as a reagent in the synthesis of other compounds. It is also used in the production of polymers, pharmaceuticals, and other industrial products. In addition, DCPB has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.

Aplicaciones Científicas De Investigación

Efficient Chiral Auxiliary and Protecting Group for Boronic Acids

Research has demonstrated the utility of certain compounds as chiral auxiliaries in cyclopropanation reactions, highlighting the ability to generate functionalized bicyclopropanes. This suggests the potential for 2,4-Dicyclopropylbut-3-yn-2-ol to be involved in similar cyclopropanation reactions or to serve as a precursor in the synthesis of boron-containing compounds (Luithle & Pietruszka, 2000).

Catalysis in Cyclocondensation Reactions

The use of donor–acceptor cyclopropanes in cyclocondensation reactions to access biologically relevant scaffolds suggests a potential role for 2,4-Dicyclopropylbut-3-yn-2-ol in similar transformations, possibly as a reactant or intermediate in the synthesis of complex heterocycles (Ortega et al., 2021).

Thermally Stable Alkynes

Studies on the synthesis and properties of certain alkynes have shown thermal stability and reactivity under various conditions, which could be relevant for the manipulation or derivatization of 2,4-Dicyclopropylbut-3-yn-2-ol in synthetic chemistry applications (Sydnes et al., 2007).

Iodohydroxylation and Rearrangement Reactions

The iodohydroxylation of alkylidenecyclopropanes, yielding iodocyclopropylmethanol and related derivatives, showcases reaction pathways that might be applicable to or inspired by the structure of 2,4-Dicyclopropylbut-3-yn-2-ol, offering avenues for functional group interconversion or ring expansion (Yang & Huang, 2008).

Spirocyclic and Bicyclic Compound Synthesis

The formation of spiro and bicyclic structures from cyclopropenes and azomethine ylides via [3 + 2]-cycloaddition highlights a synthetic strategy that could potentially be applied to derivatives of 2,4-Dicyclopropylbut-3-yn-2-ol, indicating its use in constructing complex molecular architectures (Filatov et al., 2017).

Propiedades

IUPAC Name |

2,4-dicyclopropylbut-3-yn-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-10(11,9-4-5-9)7-6-8-2-3-8/h8-9,11H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXXQUKLWDPHIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#CC1CC1)(C2CC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dicyclopropylbut-3-yn-2-ol | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2675795.png)

![Ethyl 4-[[2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate](/img/structure/B2675799.png)

![Benzo[d]thiazol-6-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2675802.png)

![N-(4-acetamidophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2675803.png)

![4-[(3-nitrophenyl)carbamoyl]butanoic Acid](/img/structure/B2675805.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2675810.png)

![3-(3-Methyl-7-oxo-7H-thiazolo[3,2-b][1,2,4]triazin-6-yl)propanoic acid](/img/structure/B2675813.png)